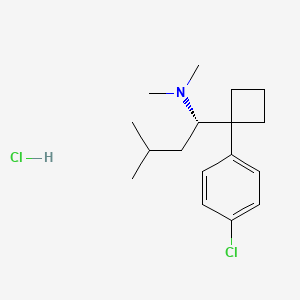

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

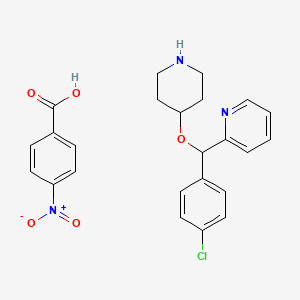

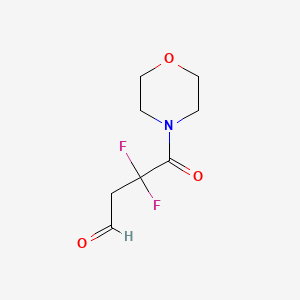

“2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is a chemical compound with the CAS Number: 161558-45-8 . Its IUPAC name is "4-nitrobenzoic acid compound with 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine (1:1)" . It has a molecular weight of 469.92 .

Synthesis Analysis

The compound “(S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine” is used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine . This compound is used as an intermediate in the synthesis of antihistamines and antiallergy agents .Molecular Structure Analysis

The molecular formula of “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is C24H24ClN3O5 . The average mass is 469.918 Da and the monoisotopic mass is 469.140442 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Toxicity of Parabens

- Parabens, including compounds with phenolic groups similar to the structure of interest, are extensively used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing their concentrations, parabens persist in low levels in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to continuous introduction from consumer products, and their environmental behavior raises concerns about their potential endocrine-disrupting effects. Such studies underscore the importance of evaluating the environmental impact and behavior of chemical compounds, including those structurally related to the compound of interest (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Reactions and Synthetic Applications

- Research on nucleophilic aromatic substitution reactions, particularly involving nitro-groups, provides insights into the chemical reactivity and potential synthetic applications of nitro-substituted compounds like "2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate". Understanding these reactions can inform the synthesis of novel compounds with specific properties or biological activities, highlighting the importance of such fundamental chemistry research (Pietra & Vitali, 1972).

Photoreactive Systems for Photon-based Electronics

- Studies on the photochromism of ortho-nitrobenzylpyridines, including mechanisms involving the intramolecular transfer of a proton, suggest applications in photon-based electronics. These systems, due to their photochromic activity in the solid state and small structural changes during photoreactions, are explored for their potential in developing new materials for electronics. This research area might offer avenues for applying compounds with similar structural features in the development of photoreactive materials (Naumov, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

It is used as an intermediate in the synthesis of bepotastine besylate , a non-sedating H1-antagonist that has anti-inflammatory activity . Therefore, it can be inferred that the compound may interact with histamine receptors, specifically H1 receptors, which play a crucial role in allergic reactions.

Mode of Action

Given its role as an intermediate in the synthesis of Bepotastine besylate , it is plausible that it may interact with H1 receptors, blocking the action of histamine, and thereby mitigating allergic responses.

Pharmacokinetics

Its solubility in dmso and methanol suggests it may have reasonable bioavailability

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O.C7H5NO4/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-7,10,15,17,19H,8-9,11-12H2;1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSUJCNJGVBZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743179 |

Source

|

| Record name | 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161558-45-8 |

Source

|

| Record name | 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)

![Oxiranecarboxaldehyde, 3-[(methoxymethoxy)methyl]-, (2R-trans)- (9CI)](/img/no-structure.png)

![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)